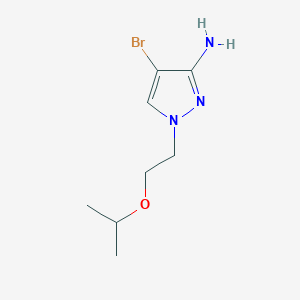
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
- The bromine atom (Br) and the isopropoxyethyl group (C$_2$H$_5$O) are attached to the pyrazole ring, conferring specific properties and reactivity.
4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine: Br−C6H4−N(CH3)2−C2H5−O
.Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-1H-pyrazole with 2-isopropoxyethylamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at an elevated temperature.
Industrial Production Methods: While industrial-scale production details may vary, the compound can be synthesized using established methods in chemical manufacturing.
Analyse Chemischer Reaktionen
Reactivity: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions include derivatives of the pyrazole ring with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers explore its potential as a pharmacophore or bioactive scaffold.
Industry: It may find applications in materials science or as intermediates in fine chemical synthesis.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins) to exert its effects.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine’s uniqueness lies in its specific combination of substituents (bromine and isopropoxyethyl).
Similar Compounds: Other pyrazole derivatives with different substituents (e.g., alkyl, aryl, or halogen groups) are structurally related.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully explored.
Eigenschaften
Molekularformel |
C8H14BrN3O |
|---|---|
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
4-bromo-1-(2-propan-2-yloxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
ZWDDQXRMPDFULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCN1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



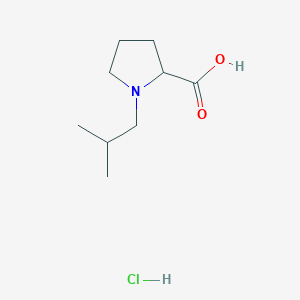

![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
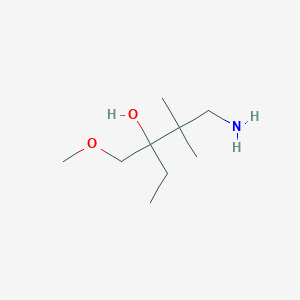
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)
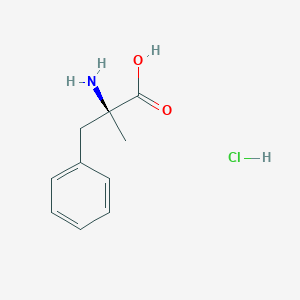
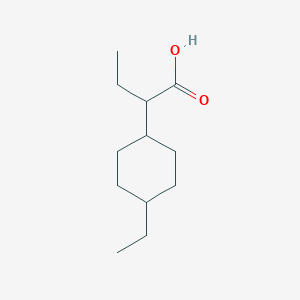
![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

